molecular formula C22H23BrN2O4 B2974206 2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-20-0

2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Número de catálogo: B2974206
Número CAS: 850904-20-0
Peso molecular: 459.34
Clave InChI: PEOJDOSJXWEPNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule featuring a 3,4-dihydroisoquinolin-1(2H)-one core substituted with a 4-bromobenzyl group at position 2 and a 2-morpholino-2-oxoethoxy group at position 4. This compound belongs to a broader class of dihydroisoquinolinone derivatives investigated for their pharmacological properties, particularly in targeting σ₂ receptors and other central nervous system (CNS) targets .

Propiedades

IUPAC Name

2-[(4-bromophenyl)methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c23-17-6-4-16(5-7-17)14-25-9-8-18-19(22(25)27)2-1-3-20(18)29-15-21(26)24-10-12-28-13-11-24/h1-7H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOJDOSJXWEPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3CCOCC3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Isoquinolinone Core: The synthesis begins with the construction of the isoquinolinone core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the isoquinolinone intermediate.

    Attachment of the Morpholino-Oxoethoxy Moiety: The final step involves the attachment of the morpholino-oxoethoxy group through an etherification reaction, typically using a morpholine derivative and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which 2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Intercalation: The structure of the compound allows it to intercalate into DNA, potentially affecting gene expression.

Comparación Con Compuestos Similares

2-[3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]-3,4-dihydroisoquinolin-1(2H)-one (Compound 3)

  • Key Features: Contains a 6,7-dimethoxy substitution on the isoquinolinone ring and a propyl linker.
  • Pharmacological Profile : Optimized for σ₂ receptor binding (Ki < 10 nM) and moderate lipophilicity (logP ~2.5), making it suitable for positron emission tomography (PET) imaging .
  • Comparison: The absence of a bromobenzyl group and morpholino side chain in Compound 3 reduces halogen-mediated interactions and increases rigidity compared to the target compound.

2-(4-Chlorobenzyl)-5-[(4-methylbenzyl)oxy]-3,4-dihydroisoquinolin-1(2H)-one

  • Key Features : Substituted with a 4-chlorobenzyl group and a 4-methylbenzyloxy chain.
  • Structural Impact: Chlorine’s smaller atomic radius and lower lipophilicity (logP ~3.0) compared to bromine may reduce membrane permeability and receptor affinity.

2-[(4-Bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one

  • Key Features: Replaces the morpholino group with a pyrrolidine ring.
  • Pharmacokinetic Implications: Pyrrolidine’s lower polarity (logP ~3.2 vs.

Table: Comparative Analysis of Key Derivatives

Compound Name Substituents (Position 2 and 5) logP (Calculated) Key Pharmacological Features Applications
2-(4-Bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one 4-Bromobenzyl; morpholino-2-oxoethoxy ~2.8 High solubility, σ₂ receptor affinity (inferred) CNS imaging/therapeutics
Compound 3 Propyl linker; 6,7-dimethoxy ~2.5 σ₂ receptor PET probe (Ki < 10 nM) Cancer imaging
2-(4-Chlorobenzyl)-5-[(4-methylbenzyl)oxy]-3,4-dihydroisoquinolin-1(2H)-one 4-Chlorobenzyl; 4-methylbenzyloxy ~3.0 Moderate steric hindrance Structural activity studies
Pyrrolidine analog 4-Bromobenzyl; pyrrolidin-2-oxoethoxy ~3.2 Enhanced lipophilicity Preclinical CNS research

Functional Group Impact on Bioactivity

  • Bromine vs.
  • Morpholino vs. Pyrrolidine: Morpholino’s oxygen atom enhances hydrogen-bonding capacity and solubility, favoring pharmacokinetics in aqueous environments like the bloodstream .
  • Ether Linkers : The 2-oxoethoxy group in the target compound offers conformational flexibility, enabling optimal orientation for receptor interaction compared to rigid benzyloxy groups .

Research Findings and Limitations

  • Synthetic Accessibility: The morpholino-2-oxoethoxy side chain requires multi-step synthesis, increasing complexity compared to analogs with simple alkoxy groups .
  • Data Gaps: Limited published data on the target compound’s receptor binding constants (e.g., Ki for σ₂) and in vivo efficacy necessitate further studies.

Actividad Biológica

The compound 2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
  • Molecular Formula : C₁₈H₁₈BrN₃O₃

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological targets.

  • Protein Arginine Methyltransferase (PRMT) Inhibition :
    • Recent studies have indicated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit potent inhibitory activity against PRMTs, particularly PRMT5. This inhibition is crucial for regulating cell growth in cancer cells. For instance, a derivative labeled as D3 showed significant antiproliferative effects against Z-138 cells (a non-Hodgkin lymphoma cell line) with favorable pharmacokinetic profiles and low toxicity .
  • Antifungal and Antioomycete Activity :
    • The compound has demonstrated significant antifungal properties, particularly against phytopathogens such as Pythium recalcitrans. One derivative exhibited an EC50 value of 14 μM, outperforming commercial antifungal agents like hymexazol . The mode of action appears to involve disruption of biological membranes in the target organisms.

Table 1: Summary of Biological Activities and Potencies

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
PRMT5 InhibitionZ-138 (Non-Hodgkin lymphoma)IC50: 0.5 µM
Antioomycete ActivityPythium recalcitransEC50: 14 µM
Antifungal ActivityVarious PhytopathogensVariable

Detailed Research Findings

  • In Vitro Studies :
    • In vitro assays revealed that the compound significantly inhibited the growth of Z-138 cells, inducing apoptosis and causing cell cycle arrest in the G0/G1 phase. Molecular docking studies confirmed its strong binding affinity to PRMT5 .
  • In Vivo Efficacy :
    • In vivo studies using xenograft models demonstrated that the compound could effectively reduce tumor size with minimal side effects. The treatment led to a marked decrease in tumor proliferation markers .
  • Mechanistic Insights :
    • Physiological and biochemical analyses suggested that the compound's antifungal activity is mediated through membrane disruption mechanisms in pathogens like Pythium recalcitrans. This was corroborated by lipidomics studies that showed alterations in membrane lipid composition upon treatment .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.